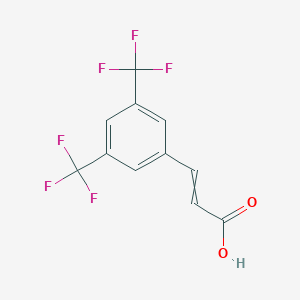
3,5-双(三氟甲基)肉桂酸
描述
3,5-Bis(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H6F6O2. It is a colorless crystalline solid known for its stability and solubility in organic solvents such as methanol, ethanol, and dichloromethane . This compound is often used as a reagent and intermediate in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical products .
科学研究应用
3,5-Bis(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
作用机制
Target of Action
It has been employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
Mode of Action
As a hydrophobic probe, it likely interacts with its targets through hydrophobic interactions . These interactions can cause changes in the structure and function of the target molecules, potentially affecting their activity.
Biochemical Pathways
Given its role as a hydrophobic probe, it may influence pathways involving hydrophobic interactions, such as membrane-associated processes .
Result of Action
As a hydrophobic probe, it may influence the behavior of hydrophobic molecules and polymers, potentially affecting their structure, function, and interactions .
Action Environment
The action of 3,5-Bis(trifluoromethyl)cinnamic acid may be influenced by various environmental factors. For instance, the presence of other hydrophobic molecules could affect its interactions and efficacy. Additionally, factors such as pH and temperature could potentially influence its stability .
生化分析
Biochemical Properties
The exact biochemical properties of 3,5-Bis(trifluoromethyl)cinnamic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)cinnamic acid on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3,5-Bis(trifluoromethyl)cinnamic acid involves various binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
准备方法
The preparation of 3,5-Bis(trifluoromethyl)cinnamic acid typically involves chemical synthesis. One common method is the reaction of trifluoromethyl cinnamic acid with trifluoromethylating reagents, such as trifluoromethylated sulfoxide (CF3SO2CF3) or trifluoromethylated sulfoxide (CF3SO2OCF3) . The reaction is usually carried out under an inert gas atmosphere, with careful control of reaction temperature and time .
化学反应分析
3,5-Bis(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
3,5-Bis(trifluoromethyl)cinnamic acid can be compared with other similar compounds, such as:
- 2-(Trifluoromethyl)cinnamic acid
- 4-Fluorocinnamic acid
- 3-Hydroxy-4-methoxycinnamic acid
- 4-Methoxycinnamic acid
- 4-Methylcinnamic acid
What sets 3,5-Bis(trifluoromethyl)cinnamic acid apart is its unique structure with two trifluoromethyl groups, which enhances its hydrophobic properties and makes it particularly useful in studies involving hydrophobic interactions .
属性
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKCKOPHMWHBHR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155814-20-3 | |
| Record name | trans-3,5-Bis(trifluoromethyl)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a carboxylic acid group in F-CIN influence its interaction with block copolymer micelles?
A1: The research demonstrates that the carboxylic acid group in F-CIN plays a crucial role in its interaction with block copolymer micelles containing poly[2-(dialkylamino)ethyl methacrylate] cores. The weak carboxylic acid group in F-CIN forms specific interactions, likely hydrogen bonds, with the weak base functions of the polymer core. This interaction significantly enhances the loading capacity of the micelles for F-CIN compared to molecules lacking this specific interaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


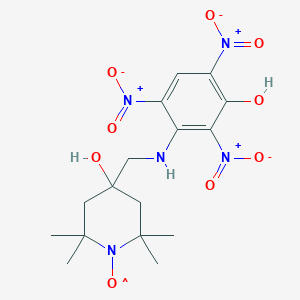
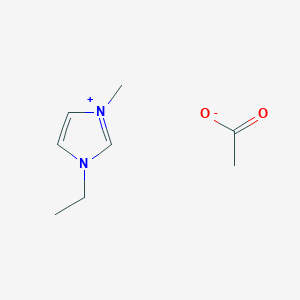
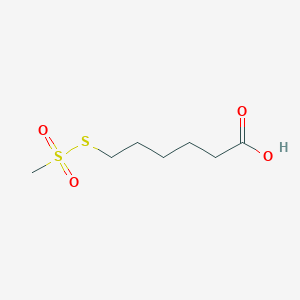
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)



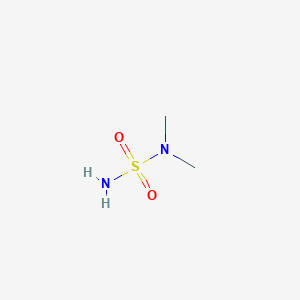
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)



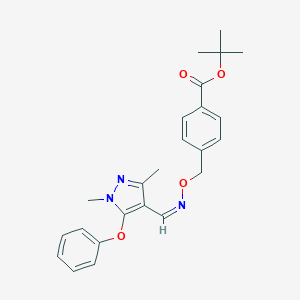
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
